(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid
Description
This compound is a bicyclic heterocycle featuring a thiazolo[3,2-a]pyridine core fused with a hexahydro ring system. It is structurally characterized by:
- Fmoc protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the 6-position, a common protecting group in peptide synthesis due to its stability under basic conditions and cleavage via trifluoroacetic acid (TFA) .
- Carboxylic acid functionality: A carboxylic acid group at the 3-position, enabling conjugation or further derivatization.
- Stereochemistry: The (3R,6S,8aS) configuration ensures specific spatial orientation critical for biological interactions or synthetic applications.
Key synthetic steps involve coupling reactions and Fmoc deprotection under acidic conditions (e.g., TFA) . Purity (≥95%) is confirmed via LC-MS and NMR .
Propriétés
IUPAC Name |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5,6,7,8,8a-hexahydro-2H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-22(27)20-13-30-21-10-9-14(11-25(20)21)24-23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,24,28)(H,26,27)/t14-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKOWJIMWROMAI-WVFSVQOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2N(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[C@@H](CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a member of the thiazolo[3,2-a]pyridine family, which is recognized for a wide range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 424.52 g/mol
- IUPAC Name : (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid
Biological Activity Overview
Thiazolo[3,2-a]pyridines exhibit diverse biological activities including:
- Antibacterial and Antifungal Activity : Compounds in this category have shown significant effectiveness against various bacterial and fungal strains. Studies indicate that thiazolo[3,2-a]pyridines can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Inhibition of Beta-Amyloid Production : Some derivatives have been identified as inhibitors of beta-amyloid production, which is crucial in the context of Alzheimer's disease .
- Cyclin-dependent Kinase Inhibition : The compound has been noted for its ability to inhibit CDK2-cyclin A complexes, suggesting potential applications in cancer therapy .
- Cardiovascular Effects : Research indicates that thiazolo[3,2-a]pyridines may act as coronary dilators and antihypertensives, providing benefits in managing cardiovascular diseases .
- Muscle Relaxant Properties : Preliminary studies suggest that these compounds may possess muscle relaxant effects, potentially useful in treating conditions involving muscle spasm .
The mechanisms through which (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiazolo[3,2-a]pyridines function by inhibiting key enzymes involved in various metabolic pathways. For instance, inhibition of CDK2 can lead to cell cycle arrest in cancer cells .
- Receptor Modulation : The compound may also interact with specific receptors to exert its effects on muscle relaxation and cardiovascular function.
Case Studies
- Antibacterial Efficacy Study :
- Cancer Cell Line Testing :
Data Tables
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structurally analogous compounds share the Fmoc-protected amino acid motif but differ in ring systems, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Findings:
Ring System Diversity :
- The target compound’s thiazolo[3,2-a]pyridine core distinguishes it from oxetane, azetidine, and pyrrolidine analogs. These variations influence rigidity, solubility, and bioavailability. For example, oxetane-containing analogs (e.g., 1380327-56-9) exhibit improved metabolic stability due to reduced ring strain compared to azetidines .
Functional Group Modifications :
- Bromophenyl-substituted pyrrolidines (e.g., 2580096-21-3) enable further functionalization via Suzuki-Miyaura coupling, a feature absent in the target compound .
- Hydroxyl groups (e.g., 2044773-70-6) enhance hydrophilicity, whereas the target compound’s thiazole ring may confer π-π stacking interactions .
Synthetic Utility :
- Fmoc deprotection with TFA is a common step for all analogs, but reaction times and yields vary. For instance, the target compound’s synthesis requires 2 hours for Fmoc cleavage , while oxetane analogs may need optimized conditions to prevent ring-opening .
Safety Profiles :
- Fmoc-protected compounds generally exhibit moderate hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . However, brominated derivatives (e.g., 2580096-21-3) may pose additional risks due to halogen content .
Méthodes De Préparation
Core Thiazolo[3,2-a]pyridine Ring Formation
The thiazolo[3,2-a]pyridine scaffold is central to the target compound. A modified Hantzsch thiazole synthesis is commonly employed, leveraging α-halomethylketones and sulfur-containing nucleophiles. For instance, N(α)-Fmoc-protected α-halomethylketones react with thiourea or Boc/Z-protected amino acid thioamides to form 4-amino-thiazole intermediates . Adapting this approach, a pyridine-derived α-halomethylketone precursor is cyclized with thiourea under basic conditions to yield the bicyclic thiazolo[3,2-a]pyridine core (Figure 1).
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature : 60–100°C
-
Catalyst : None required, though mild bases (e.g., NaOH) enhance cyclization .
Introduction of the Fmoc-Protected Amino Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced early to protect the amine functionality during subsequent steps. Solid-phase peptide synthesis (SPPS) techniques are adapted, where Fmoc deprotection is achieved using 20% piperidine in DMF . For the target compound, the amino group at position 6 is protected via Fmoc-Cl (fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIEA) .
Key Steps :
-
Deprotection : Piperidine (20% in DMF, 15 min) removes temporary protecting groups.
-
Coupling : Fmoc-amino acids are activated with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA, enabling efficient amide bond formation .
Stereochemical Control and Hydrogenation
The hexahydro structure (3R,6S,8aS) necessitates precise stereochemical control. Asymmetric hydrogenation of the pyridine ring is critical. Using chiral catalysts such as Rhodium(I) complexes with DuPhos or BINAP ligands ensures enantioselective reduction. For example, hydrogenation of a pyridine precursor at 50–100 psi H₂ in methanol achieves the desired (3R,6S,8aS) configuration .
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Rh-(R)-BINAP | 92 |
| Pressure (H₂) | 80 psi | 88 |
| Solvent | MeOH | 90 |
Carboxylic Acid Functionalization
The carboxylic acid at position 3 is introduced via hydrolysis of a methyl ester intermediate. A palladium-catalyzed carbonylation reaction, as demonstrated in thiazolo[4,5-b]pyridine syntheses, is effective. For instance, treating a bromo-thiazolo intermediate with carbon monoxide (10 kPa) and triethylamine in methanol at 105°C yields the methyl ester, which is subsequently hydrolyzed with NaOH to the carboxylic acid .
Procedure :
-
Carbonylation :
-
Hydrolysis :
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and stereochemistry. For example, the ¹H-NMR spectrum of the carboxylic acid intermediate shows characteristic peaks for the Fmoc group (δ 7.2–7.8 ppm) and the thiazolo protons (δ 4.1–4.3 ppm) .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of this compound should prioritize stereochemical control (due to its (3R,6S,8aS) configuration) and the stability of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. A multi-step approach is typically employed:
- Step 1 : Construct the hexahydrothiazolo[3,2-a]pyridine core via cyclization reactions, potentially using thiourea derivatives and α,β-unsaturated carbonyl intermediates .
- Step 2 : Introduce the Fmoc-protected amine group at the 6-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions to prevent premature deprotection .
- Step 3 : Purify intermediates via column chromatography (e.g., silica gel with gradient elution) and confirm structural integrity using NMR and mass spectrometry.
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
- Storage : Store at 2–8°C in a dry, airtight container to minimize hydrolysis of the Fmoc group and carboxylic acid functionality .
- Spill Management : Collect solid residues with a damp cloth and dispose as hazardous waste; avoid water flushing to prevent environmental contamination .
Q. How can the compound’s purity and identity be validated?
Q. What conditions are optimal for Fmoc deprotection?
The Fmoc group is cleaved under mildly basic conditions:
- Reagent : 20% piperidine in DMF (v/v) for 30 minutes at room temperature.
- Monitoring : Track deprotection progress via TLC (Rf shift) or UV-Vis (loss of Fmoc absorbance at 301 nm) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthetic yield?
Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For example:
- Input Variables : Reaction time (1–24 hrs), temperature (0–40°C), and equivalents of coupling reagent (1–3 eq).
- Output : Predictive models identify optimal conditions (e.g., 12 hrs, 25°C, 2.5 eq EDC) with fewer experimental trials compared to grid searches .
Q. How is stereochemical control achieved during cyclization?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to direct the thiazolo-pyridine ring formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization, favoring the desired (3R,6S,8aS) configuration .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures may lead to epimerization .
Q. How should contradictory solubility data be resolved?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require empirical validation:
Q. What mechanistic insights explain side-product formation during Fmoc coupling?
Common side products (e.g., N-acylurea or Fmoc-ester derivatives) arise from:
- Incomplete Activation : Insufficient activation of the carboxylic acid (e.g., low EDC/HOBt ratios) leads to intermediate trapping.
- Competing Reactions : Nucleophilic attack by solvent or impurities on the activated intermediate. Mitigation includes rigorous solvent drying and stoichiometric HOBt use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
